3-Nitro-9-nitrosocarbazole

CAS No.: 5393-41-9

Cat. No.: VC3897278

Molecular Formula: C12H7N3O3

Molecular Weight: 241.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5393-41-9 |

|---|---|

| Molecular Formula | C12H7N3O3 |

| Molecular Weight | 241.2 g/mol |

| IUPAC Name | 3-nitro-9-nitrosocarbazole |

| Standard InChI | InChI=1S/C12H7N3O3/c16-13-14-11-4-2-1-3-9(11)10-7-8(15(17)18)5-6-12(10)14/h1-7H |

| Standard InChI Key | UTBGPZHMURQBBF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2N=O)C=CC(=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

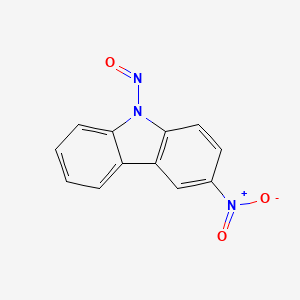

3-Nitro-9-nitrosocarbazole is formally designated as 3-nitro-9-nitroso-9H-carbazole (IUPAC name) with the molecular formula and a molar mass of 241.20 g/mol . Its structure consists of a carbazole system (a tricyclic aromatic hydrocarbon) substituted with a nitro group (-NO) at the 3-position and a nitroso group (-N=O) at the 9-position (Figure 1).

Table 1: Key identifiers of 3-nitro-9-nitrosocarbazole

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5393-41-9 | |

| Molecular Formula | ||

| SMILES Notation | O=NN1C=2C=CC=CC2C3=CC(=CC=C31)N+[O−] | |

| InChI Key | UTBGPZHMURQBBF-UHFFFAOYSA-N |

Spectroscopic and Computational Data

The canonical SMILES string and InChI key confirm the regiochemistry of substitutions . Computational predictions using tools like ACD/Labs suggest a polar surface area of 80.18 Ų, indicative of moderate solubility in polar aprotic solvents . The molecule’s conjugated aromatic system contributes to its UV-vis absorption maxima in the 300–400 nm range, though experimental spectral data remain unpublished.

Synthesis and Reaction Pathways

Primary Synthetic Route

The most documented synthesis involves nitrosation of 3-nitro-carbazole under acidic conditions :

-

Substrate: 3-Nitro-carbazole (precursor)

-

Reagents: Sodium nitrite (NaNO), acetic acid (solvent and catalyst)

-

Conditions: 30–70°C, 1-hour reaction time

-

Yield: 66%

The reaction proceeds via electrophilic aromatic substitution, where nitrosonium ion () generated in situ attacks the electron-rich 9-position of the carbazole ring.

Table 2: Optimization parameters for synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes NO generation |

| NaNO Equivalents | 1.2–1.5 eq | Prevents over-nitrosation |

| Acetic Acid Concentration | Glacial (≥99%) | Enhances protonation |

Side Reactions and Byproducts

Competing pathways include:

-

Dinitrosation: Overuse of NaNO may lead to 3,9-dinitrosocarbazole (unreported in literature).

-

Oxidative Degradation: Prolonged heating induces decomposition to carbazole quinones .

Physicochemical Properties

Table 3: Experimentally determined physical properties

Solubility and Partitioning

-

Aqueous Solubility: <0.1 mg/L (predicted), limiting environmental mobility.

Reactivity and Functional Group Transformations

Nitroso Group Reactivity

The nitroso moiety (-N=O) exhibits dual reactivity:

-

Electrophilic Character: Participates in cycloadditions with dienes.

-

Redox Activity: Reducible to hydroxylamine (-NHOH) under catalytic hydrogenation .

Nitro Group Stability

The electron-withdrawing nitro group deactivates the carbazole ring toward further electrophilic substitution. Thermolysis above 250°C may release NO gases, though experimental confirmation is lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume